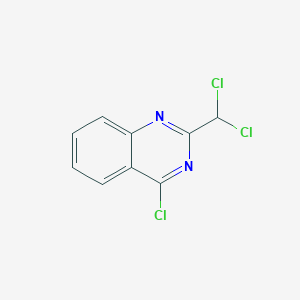

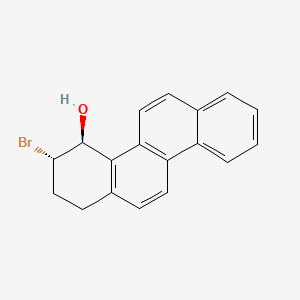

![molecular formula C31H44N2O10 B14158797 Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)

Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Butane-1,4-diol: Butane-1,4-diol is synthesized through several methods, including the Reppe process, where acetylene reacts with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to butane-1,4-diol . Another method involves the oxidation of butane to maleic anhydride, followed by hydrogenation .

Hexanedioic Acid: This process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .

Hexane-1,6-diol: Hexane-1,6-diol is typically produced by the hydrogenation of adipic acid esters or by the reduction of adipic acid . Industrial methods often involve the use of catalysts to facilitate these reactions.

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: . The process involves the reaction of MDA with phosgene to form MDI.

Analyse Chemischer Reaktionen

Butane-1,4-diol: Butane-1,4-diol undergoes various reactions, including dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid . It can also be oxidized to form γ-butyrolactone (GBL) using copper-based catalysts .

Hexanedioic Acid: Hexanedioic acid is stable under normal conditions but can undergo decarboxylation at high temperatures to form cyclopentanone . It also reacts with alcohols to form esters and with amines to form amides .

Hexane-1,6-diol: Hexane-1,6-diol reacts with diisocyanates to form polyurethanes and with dicarboxylic acids to form polyesters . It can also undergo oxidation to form hexanedioic acid .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings . It can also react with water to form urea derivatives .

Wissenschaftliche Forschungsanwendungen

Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also a precursor for the synthesis of THF and GBL .

Hexanedioic Acid: Hexanedioic acid is a key raw material in the production of nylon 66 polyamide . It is also used in the manufacture of plasticizers, lubricants, and food additives .

Hexane-1,6-diol: Hexane-1,6-diol is used in the production of polyurethanes, polyesters, and plasticizers . It is also used as a cross-linking agent in various polymer applications .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI is extensively used in the production of polyurethane foams, elastomers, and coatings . It is also used in the manufacture of adhesives, sealants, and insulating materials .

Wirkmechanismus

Butane-1,4-diol: Butane-1,4-diol is metabolized in the body to γ-hydroxybutyrate (GHB), which acts on the central nervous system . It is converted to GHB by the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Hexanedioic Acid: Hexanedioic acid does not have a specific mechanism of action as it is primarily used as a chemical intermediate .

Hexane-1,6-diol: Hexane-1,6-diol acts as a cross-linking agent in polymer chemistry, facilitating the formation of polyurethanes and polyesters .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: MDI reacts with polyols to form urethane linkages, which are the basis of polyurethane polymers . The reaction involves the formation of carbamate (urethane) bonds .

Vergleich Mit ähnlichen Verbindungen

Butane-1,4-diol: Similar compounds include 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol . Butane-1,4-diol is unique due to its ability to form THF and GBL .

Hexanedioic Acid: Similar compounds include glutaric acid and pimelic acid . Hexanedioic acid is unique due to its widespread use in nylon production .

Hexane-1,6-diol: Similar compounds include 1,5-pentanediol and 1,7-heptanediol . Hexane-1,6-diol is unique due to its role in polyurethane and polyester production .

1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: Similar compounds include toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI) . MDI is unique due to its versatility in producing various polyurethane products .

Eigenschaften

Molekularformel |

C31H44N2O10 |

|---|---|

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

butane-1,4-diol;hexanedioic acid;hexane-1,6-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C6H10O4.C6H14O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |

InChI-Schlüssel |

WMDHGPURXFVTKQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

Verwandte CAS-Nummern |

116426-08-5 30662-91-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)

![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)

![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)